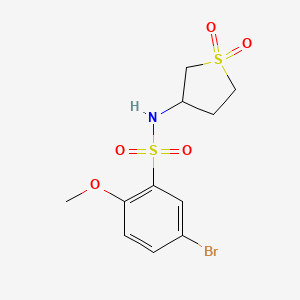
2-(2-acetyl-4-chlorophenoxy)-N-(2,1,3-benzothiadiazol-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-acetyl-4-chlorophenoxy)-N-(2,1,3-benzothiadiazol-4-yl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as ACTZ or Acetazolamide-thiadiazole and has a molecular weight of 402.89 g/mol. It is a white to off-white powder that is soluble in water and organic solvents.
作用机制
The mechanism of action of 2-(2-acetyl-4-chlorophenoxy)-N-(2,1,3-benzothiadiazol-4-yl)acetamide is not fully understood. However, it is believed to act as a carbonic anhydrase inhibitor, which reduces the production of carbonic acid in the body. This, in turn, reduces the production of cerebrospinal fluid, which can help reduce intracranial pressure.
Biochemical and Physiological Effects:
2-(2-acetyl-4-chlorophenoxy)-N-(2,1,3-benzothiadiazol-4-yl)acetamide has been shown to have several biochemical and physiological effects. It has been found to reduce the production of cerebrospinal fluid, which can help reduce intracranial pressure. It has also been found to have neuroprotective effects, reducing neuronal damage caused by ischemia and oxidative stress.
实验室实验的优点和局限性
One of the advantages of using 2-(2-acetyl-4-chlorophenoxy)-N-(2,1,3-benzothiadiazol-4-yl)acetamide in lab experiments is that it has been extensively studied, and its mechanism of action is well understood. It is also readily available and relatively inexpensive. However, one limitation is that it can be toxic at high doses, which can limit its use in some experiments.
未来方向
There are several future directions for research on 2-(2-acetyl-4-chlorophenoxy)-N-(2,1,3-benzothiadiazol-4-yl)acetamide. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to study its potential use in the treatment of glaucoma, a disease that causes damage to the optic nerve. Finally, researchers could investigate its potential use in the treatment of epilepsy, a neurological disorder characterized by seizures.
Conclusion:
In conclusion, 2-(2-acetyl-4-chlorophenoxy)-N-(2,1,3-benzothiadiazol-4-yl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been found to have neuroprotective effects, reducing neuronal damage caused by ischemia and oxidative stress. Its mechanism of action is not fully understood, but it is believed to act as a carbonic anhydrase inhibitor, reducing the production of carbonic acid in the body. Future research could investigate its potential use in the treatment of neurodegenerative diseases, glaucoma, and epilepsy.
合成方法
The synthesis of 2-(2-acetyl-4-chlorophenoxy)-N-(2,1,3-benzothiadiazol-4-yl)acetamide involves the reaction between 2-acetyl-4-chlorophenol and 2-amino-1,3-benzothiazole in the presence of acetic anhydride and sodium acetate. The reaction proceeds through an acylation process, followed by a nucleophilic substitution reaction to yield the final product.
科学研究应用
2-(2-acetyl-4-chlorophenoxy)-N-(2,1,3-benzothiadiazol-4-yl)acetamide has been studied for its potential applications in various scientific research fields. One of the most significant applications is in the field of neuroscience, where it has been shown to have neuroprotective effects. It has been found to reduce neuronal damage caused by ischemia and oxidative stress.
属性
IUPAC Name |
2-(2-acetyl-4-chlorophenoxy)-N-(2,1,3-benzothiadiazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3S/c1-9(21)11-7-10(17)5-6-14(11)23-8-15(22)18-12-3-2-4-13-16(12)20-24-19-13/h2-7H,8H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNGABZHSOKRKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=CC3=NSN=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-acetyl-4-chlorophenoxy)-N-(2,1,3-benzothiadiazol-4-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[(4Z)-4-naphthalen-2-ylsulfonylimino-1-oxonaphthalen-2-yl]amino]benzoic acid](/img/structure/B7468517.png)
![2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid](/img/structure/B7468520.png)

![1,3-dimethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-oxobenzimidazole-5-sulfonamide](/img/structure/B7468535.png)
![N-[(4-fluorophenyl)methyl]-N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7468543.png)
![[1-(methylcarbamoylamino)-1-oxopropan-2-yl] (4Z)-4-(furan-2-ylmethylidene)-2,3-dihydro-1H-acridine-9-carboxylate](/img/structure/B7468559.png)
![4-[2-[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]-2-oxoethoxy]benzamide](/img/structure/B7468565.png)
![[2-(3-Chloro-4-methylanilino)-2-oxoethyl] 9,10-dioxoanthracene-1-carboxylate](/img/structure/B7468568.png)
![2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B7468570.png)
![2-Hydroxy-4-[(6-methyl-2-oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]benzoic acid](/img/structure/B7468585.png)
![[2-[2-(4-Methylanilino)-2-oxoethyl]-1,3-thiazol-4-yl]methyl 2,2-diphenylacetate](/img/structure/B7468586.png)
![3-[2-(3,4-Difluorophenyl)-2-oxoethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7468594.png)
![ethyl N-[2-[4-oxo-3-(4-phenoxyphenyl)quinazolin-2-yl]sulfanylacetyl]carbamate](/img/structure/B7468606.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pentan-1-one](/img/structure/B7468612.png)